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Compound of Interest

Compound Name: (2-Methylquinolin-4-yl)methanol

Cat. No.: B1312581

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for (2-
Methylquinolin-4-yl)methanol (C11H11NO). Due to the limited availability of experimentally-
derived spectra for this specific compound in public-domain literature and databases, this
document focuses on presenting predicted data and the empirical data of closely related
structural analogs. This comparative approach offers valuable insights into the expected
spectroscopic characteristics, aiding in the identification, characterization, and quality control of
(2-Methylquinolin-4-yl)methanol in a research and development setting.

Predicted Spectroscopic Data

While experimental spectra for (2-Methylquinolin-4-yl)methanol are not readily available,
computational predictions provide a foundational understanding of its mass spectrometric
behavior.

Mass Spectrometry

Predicted collision cross-section (CCS) values offer insights into the molecule's size and shape
in the gas phase, which is valuable for ion mobility-mass spectrometry techniques.

Table 1: Predicted Collision Cross Section (CCS) Data for (2-Methylquinolin-4-yl)methanol
Adducts[1]
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Adduct m/z Predicted CCS (A2
[M+H]* 174.09134 135.0
[M+Na]* 196.07328 144.6
[M-H]- 172.07678 137.4
[M+NHa]* 191.11788 154.9
[M+K]+ 212.04722 140.9
[M+H-H20]* 156.08132 128.8
[M+HCOO]~ 218.08226 156.3
[M+CH3sCOO]~ 232.09791 179.1
[M+Na-2H]- 194.05873 143.7
[M]* 173.08351 135.3
[M]~ 173.08461 135.3

Spectroscopic Data of Structural Analogs

The following sections present experimental spectroscopic data for compounds structurally
related to (2-Methylquinolin-4-yl)methanol. These analogs provide a basis for predicting the
spectral features of the target compound.

2-Methylquinolin-4-ol
2-Methylquinolin-4-ol is a tautomeric isomer of 2-methyl-1H-quinolin-4-one and provides a
close comparison for the quinoline core.

Table 2: Spectroscopic Data for 2-Methylquinolin-4-ol[2]
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Parameter Value

Molecular Formula C10HsNO

Molecular Weight 159.18 g/mol

1H NMR Data available through SpectraBase
13C NMR Data available through SpectraBase
Mass Spectrometry (GC-MS) m/z 159, 130, 131

Data available through SpectraBase (FTIR,

IR Spectroscopy ATR-IR)

2-Quinolinemethanol

This analog lacks the methyl group at the 2-position, allowing for the assessment of the methyl
group's influence on the spectra.

Table 3: Spectroscopic Data for 2-Quinolinemethanol[3]

Parameter Value

Molecular Formula C10HaNO

Molecular Weight 159.18 g/mol

Mass Spectrometry (GC-MS) m/z 159, 158, 130, 129, 77

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the
characterization of quinoline derivatives. These protocols can be adapted for the analysis of (2-
Methylquinolin-4-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring *H and 3C NMR spectra of quinoline derivatives is as
follows:
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Sample Preparation:

o Weigh approximately 5-10 mg of the sample for tH NMR and 20-50 mg for 3C NMR.

o Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-ds,
or Methanol-da4) in a clean, dry NMR tube.[4]

o For quantitative NMR (QHNMR), a precise concentration and an internal standard are
required.[5]

Instrument Setup:
o The spectrometer's magnetic field is locked onto the deuterium signal of the solvent.

o The magnetic field is shimmed to optimize homogeneity and achieve sharp, symmetrical
peaks.[4]

'H NMR Spectrum Acquisition:
o A standard single-pulse experiment is typically employed.[4]

o Key parameters to be set include spectral width, acquisition time, relaxation delay, and the
number of scans. For dilute samples, an increased number of scans is necessary to obtain
a good signal-to-noise ratio.[4]

13C NMR Spectrum Acquisition:

o A proton-decoupled pulse sequence is commonly used to simplify the spectrum and
enhance the signal-to-noise ratio.[4]

o Due to the low natural abundance of 13C, a greater number of scans and a longer
acquisition time are generally required compared to *H NMR.[4]

Data Processing:
o The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

o Phase and baseline corrections are applied.
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o The chemical shifts are referenced to an internal standard, typically tetramethylsilane
(TMS).

Infrared (IR) Spectroscopy

For solid samples like (2-Methylquinolin-4-yl)methanol, the following methods are common:

e Thin Solid Film Method:

o

Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile
solvent (e.g., methylene chloride or acetone).[6]

o

Drop the solution onto a salt plate (e.g., NaCl or KBr).[6]

[¢]

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[6]

[¢]

Place the plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

[6]

o Potassium Bromide (KBr) Pellet Method:

[e]

Mix a small amount of the solid sample with dry KBr powder.

o

Grind the mixture to a fine powder.

[¢]

Press the powder under high pressure in a die to form a transparent disk.[7]

o

Place the KBr disk in the sample holder for analysis.
e Nujol Mull Method:

o Grind a small amount of the solid sample with a few drops of Nujol (mineral oil) to create a
fine paste (mull).[7][8]

o Spread the mull between two salt plates.[7]

o Mount the plates in the spectrometer for analysis. The characteristic peaks of Nujol can be
subtracted from the sample spectrum.[7]
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Mass Spectrometry (MS)

A general protocol for the mass spectrometric analysis of organic compounds is as follows:
e Sample Preparation:

o Dissolve the sample in an appropriate volatile organic solvent (e.g., methanol, acetonitrile,
or a mixture with water) to a concentration of approximately 1 mg/mL.[9]

o Further dilute an aliquot of this solution to a final concentration of about 10-100 pg/mL.[9]
o Ensure the final solution is free of any particulate matter by filtration if necessary.[9]
e lonization:

o The sample is introduced into the ion source of the mass spectrometer. Common
ionization techniques for such molecules include:

» Electron lonization (El): The sample is vaporized and bombarded with a high-energy
electron beam, leading to ionization and often extensive fragmentation.[10][11]

» Electrospray lonization (ESI): The sample solution is sprayed through a charged
capillary, forming ionized droplets from which the analyte ions are desolvated. This is a
softer ionization technique, often resulting in the observation of the molecular ion.[9]

e Mass Analysis:

o The generated ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[10][12]

e Detection:

o The separated ions are detected, and their abundance is recorded as a function of their
m/z, generating a mass spectrum.[11]

UV-Vis Spectroscopy

A general procedure for obtaining a UV-Vis spectrum of a quinoline derivative is:
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e Sample Preparation:

o Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol,
ethanol, or n-hexane).[13]

o Dilute the stock solution to a final concentration that results in an absorbance reading
within the optimal range of the spectrophotometer (typically 0.1 to 1 AU), for example, 1 x
105 M.[13]

e Spectrum Acquisition:

o

Record a baseline spectrum of the solvent using a cuvette.

[¢]

Fill a cuvette with the sample solution and place it in the spectrophotometer.

[e]

Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.[14]

The wavelengths of maximum absorbance (Amax) are identified.

[e]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a
synthesized organic compound like (2-Methylquinolin-4-yl)methanol.
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Caption: General workflow for synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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